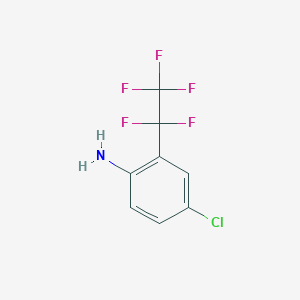
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline (4-Cl-PFEA) is an aniline derivative that has been studied for its various properties and applications in the scientific community. It is a colorless, volatile, and slightly soluble liquid with a sweet odor. 4-Cl-PFEA has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. It is also used as a reagent in some laboratory experiments.
Scientific Research Applications
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used in a variety of scientific research applications, such as organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a reagent to synthesize a range of compounds, such as amines, nitriles, and substituted anilines. In pharmaceuticals, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a starting material for the synthesis of various drugs and pharmaceuticals. In materials science, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been used as a monomer for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is not well understood. However, it is known that 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a weak acid, and it is believed that it reacts with various compounds in the presence of a base to form a variety of products. For example, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been shown to react with amines to form nitriles and with alcohols to form ethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline have not been extensively studied. However, it is known that 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a weak acid, and it is believed that it may have a mild irritant effect on the skin and eyes. In addition, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline has been shown to be toxic to some aquatic organisms, and it has been classified as a hazardous substance by the European Union.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline in lab experiments is its relatively low cost and availability. Additionally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is a relatively stable compound and can be stored in a tightly sealed container for long periods of time. However, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is volatile, and it should be handled with care as it can irritate the skin and eyes. In addition, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline is toxic to some aquatic organisms, and it should not be released into the environment.
Future Directions
There are several potential future directions for the use of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline and its derivatives. Additionally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline could be explored as a potential starting material for the synthesis of new drugs and pharmaceuticals. Finally, 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline could be studied for its potential applications in materials science, such as the synthesis of polymers and other materials.
Synthesis Methods
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline can be synthesized by a two-step reaction from the starting material 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with pentafluoroethyl bromide in the presence of a strong base such as sodium hydroxide. This reaction produces the intermediate 4-chloro-2-(pentafluoroethyl)aniline, which is then reacted with sodium nitrite in the presence of acetic acid to produce 4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline.
properties
IUPAC Name |
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5N/c9-4-1-2-6(15)5(3-4)7(10,11)8(12,13)14/h1-3H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUYBSWCFCRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,1,2,2,2-pentafluoroethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



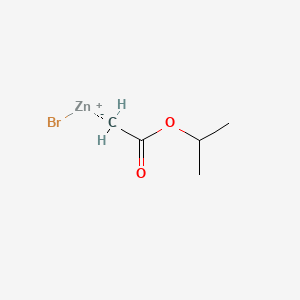

![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
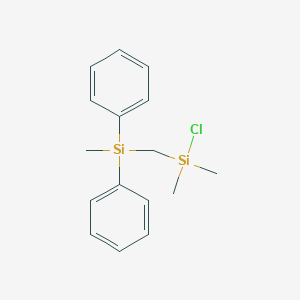
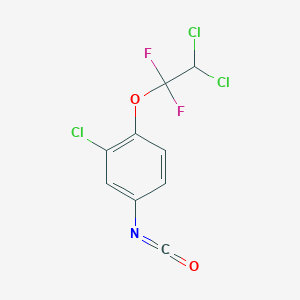
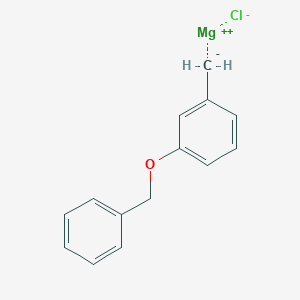


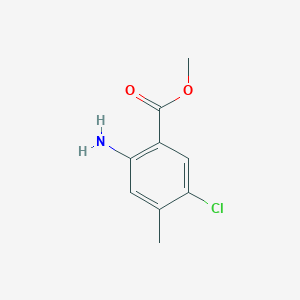

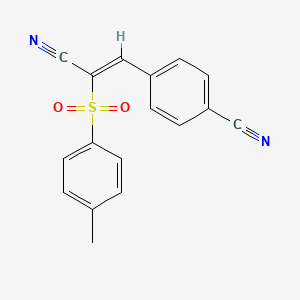
![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)